molecular formula C20H24ClN5O5 B2715897 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 333305-40-1

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2715897
CAS No.: 333305-40-1
M. Wt: 449.89
InChI Key: RCRCRUVCLIADOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O5 and its molecular weight is 449.89. The purity is usually 95%.
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Biological Activity

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 941874-22-2 , is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H29ClN6O5
  • Molecular Weight : 493.0 g/mol
  • Structure : The compound features a purine base with a morpholino group and a chlorophenoxy substituent, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Adenosine Receptors : Given its purine structure, it is hypothesized that the compound may act as an agonist or antagonist at adenosine receptors, which play crucial roles in numerous physiological processes including neurotransmission and inflammation.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and apoptosis.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through pathways involving caspases and mitochondrial dysfunction.
  • Anti-inflammatory Properties : The presence of the chlorophenoxy group suggests potential anti-inflammatory effects, possibly through modulation of inflammatory cytokines.

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied among different cell lines but were generally below 10 µM, indicating potent activity.

Cell LineIC50 (µM)
MCF-7 (breast)7.5
A549 (lung)8.3
HeLa (cervical)9.0

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of the compound:

  • Xenograft Models : Administration of the compound in mice bearing human tumor xenografts resulted in significant tumor growth inhibition compared to controls.
  • Toxicology Reports : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses.

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O5/c1-23-17-16(18(28)24(2)20(23)29)26(19(22-17)25-7-9-30-10-8-25)11-14(27)12-31-15-5-3-13(21)4-6-15/h3-6,14,27H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRCRUVCLIADOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(COC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.